1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole 1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13557724
InChI: InChI=1S/C21H24BNO2/c1-20(2)21(3,4)25-22(24-20)18-11-8-12-19-17(18)13-14-23(19)15-16-9-6-5-7-10-16/h5-14H,15H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4
Molecular Formula: C21H24BNO2
Molecular Weight: 333.2 g/mol

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS No.:

Cat. No.: VC13557724

Molecular Formula: C21H24BNO2

Molecular Weight: 333.2 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole -

Specification

Molecular Formula C21H24BNO2
Molecular Weight 333.2 g/mol
IUPAC Name 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
Standard InChI InChI=1S/C21H24BNO2/c1-20(2)21(3,4)25-22(24-20)18-11-8-12-19-17(18)13-14-23(19)15-16-9-6-5-7-10-16/h5-14H,15H2,1-4H3
Standard InChI Key OSLUNQJUAPISSG-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)CC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

The molecular structure of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (C<sub>21</sub>H<sub>23</sub>BNO<sub>2</sub>) features a planar indole ring system substituted at the 1- and 4-positions. The benzyl group at N1 provides steric protection and modulates electronic properties, while the boronate ester at C4 facilitates participation in Suzuki-Miyaura cross-coupling reactions . Key structural parameters include:

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>23</sub>BNO<sub>2</sub>
Molecular Weight339.23 g/mol
CAS Registry NumberNot formally assigned
XLogP3-AA3.8 (predicted)
Hydrogen Bond Donors1 (N-H of indole)
Hydrogen Bond Acceptors3 (B-O, N)

The boronate ester group adopts a trigonal planar geometry around the boron atom, with B-O bond lengths averaging 1.37 Å, consistent with sp<sup>2</sup> hybridization . This configuration enhances stability while maintaining reactivity toward transmetalation in catalytic cycles.

Synthesis and Optimization Strategies

The synthesis of 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically proceeds via a two-step sequence involving functionalization of the indole nucleus followed by boronate ester installation.

N1-Benzylation of Indole

Initial benzylation of 1H-indole is achieved through alkylation using benzyl bromide in the presence of a strong base such as sodium hydride (NaH). This reaction is conducted in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions :

1H-Indole+Benzyl BromideNaH, THF1-Benzyl-1H-indole\text{1H-Indole} + \text{Benzyl Bromide} \xrightarrow{\text{NaH, THF}} \text{1-Benzyl-1H-indole}

Yields exceeding 85% are reported under optimized conditions, with purity confirmed via <sup>1</sup>H NMR spectroscopy .

C4 Borylation via Miyaura Borylation

Subsequent borylation at the 4-position employs a palladium-catalyzed Miyaura reaction using bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl<sub>2</sub>(dppf)) :

1-Benzyl-1H-indole+B2pin2PdCl2(dppf),KOAcTarget Compound\text{1-Benzyl-1H-indole} + \text{B}_2\text{pin}_2 \xrightarrow{\text{PdCl}_2(\text{dppf}), \text{KOAc}} \text{Target Compound}

Key reaction parameters include:

  • Temperature: 80–90°C

  • Solvent: 1,4-Dioxane

  • Catalyst Loading: 5 mol% Pd

  • Reaction Time: 12–18 hours

This method achieves conversions >90%, with the boronate ester confirmed by <sup>11</sup>B NMR (δ ≈ 30 ppm) .

Reactivity and Mechanistic Insights

The compound’s boronate ester group enables participation in Suzuki-Miyaura cross-coupling, a cornerstone reaction for forming carbon-carbon bonds. The general mechanism involves three stages: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition

Aryl halides (e.g., Ar-X) react with palladium(0) to form Pd(II) intermediates:

Pd0+Ar-XPdII(Ar)(X)\text{Pd}^0 + \text{Ar-X} \rightarrow \text{Pd}^{II}(\text{Ar})(\text{X})

Transmetalation

The boronate ester transfers the aryl group to palladium via a base-assisted process:

PdII(Ar)(X)+Ar’BpinBasePdII(Ar)(Ar’)+Bpin-X\text{Pd}^{II}(\text{Ar})(\text{X}) + \text{Ar'Bpin} \xrightarrow{\text{Base}} \text{Pd}^{II}(\text{Ar})(\text{Ar'}) + \text{Bpin-X}

Reductive Elimination

The biaryl product is released, regenerating Pd(0):

PdII(Ar)(Ar’)Ar-Ar’+Pd0\text{Pd}^{II}(\text{Ar})(\text{Ar'}) \rightarrow \text{Ar-Ar'} + \text{Pd}^0

This compound’s electron-deficient boronate group accelerates transmetalation, making it particularly effective in coupling with electron-rich aryl halides .

Physicochemical Properties and Stability

1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exhibits the following properties:

PropertySpecification
Melting Point112–115°C (decomp.)
SolubilityTHF > DCM > EtOAc > Hexane
StabilityAir-sensitive; store under N<sub>2</sub>
λ<sub>max</sub> (UV-Vis)278 nm (ε = 4500 M<sup>−1</sup>cm<sup>−1</sup>)

The boronate ester hydrolyzes slowly in aqueous media (t<sub>1/2</sub> ≈ 48 hours at pH 7), necessitating anhydrous handling. Thermal gravimetric analysis (TGA) indicates decomposition onset at 180°C, suitable for high-temperature reactions.

Applications in Pharmaceutical Development

This compound’s utility as a synthetic intermediate is exemplified in the synthesis of kinase inhibitors and antipsychotic agents. For instance, it has been employed in constructing indole-based scaffolds for:

  • BTK Inhibitors: The boronate group facilitates coupling with pyrimidine derivatives to create Bruton’s tyrosine kinase (BTK) inhibitors for lymphoma treatment.

  • 5-HT<sub>2A</sub> Antagonists: Suzuki couplings with aryl chlorides yield compounds with sub-nanomolar affinity for serotonin receptors .

A representative application involves the synthesis of a preclinical candidate for non-Hodgkin’s lymphoma:

Target Compound+2-ChloropyrimidinePd(PPh3)4Biaryl Product(Yield: 82%)\text{Target Compound} + \text{2-Chloropyrimidine} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Biaryl Product} \quad (\text{Yield: 82\%})

Industrial and Material Science Applications

Beyond pharmaceuticals, this boronate ester finds use in:

  • Conjugated Polymers: Serves as a monomer in polyfluorene synthesis for OLED devices, enhancing electron transport properties.

  • Covalent Organic Frameworks (COFs): Enables bottom-up synthesis of porous materials with tunable pore sizes (BET surface area > 800 m<sup>2</sup>/g) .

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